N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide, also known as FNBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FNBA is a derivative of benzamide that has been modified to enhance its biological activity.
Wissenschaftliche Forschungsanwendungen
Photophysical and Theoretical Study
A study investigated the interaction of a nitrobenzoxadiazole derivative with metal ions, demonstrating the compound's utility in understanding photophysical behaviors and interactions with biologically relevant metal ions. The research highlights the potential of nitrobenzoxadiazole-based systems in probing metal ion interactions in biological and environmental contexts, offering insights into the molecular mechanisms of these interactions through quantum mechanical calculations and fluorescence enhancement observations (Das et al., 2012).
Antimicrobial Applications
Another area of application involves the synthesis of triazole-oxadiazole compounds, which have shown significant antifungal and apoptotic activity against various Candida species. This research underscores the potential of oxadiazole derivatives in developing new antifungal agents with safe profiles for human use, revealing their mechanisms of action and confirming their non-toxicity against healthy cells (Çavușoğlu et al., 2018).
Fluorescence Sensing and Imaging
In biomedical research, nitrobenzoxadiazole derivatives have been utilized to develop fluorescent probes for detecting cysteine over glutathione and homocysteine in mitochondria, indicating oxidative stress in vivo. This application is particularly relevant in medical diagnostics and research, as it enables the selective detection of cysteine, a critical biomarker for oxidative stress, offering a non-invasive tool for monitoring cellular health and disease states (Yin et al., 2015).
Liquid Crystalline Materials
Research on mesogenic materials based on 1,3,4-oxadiazole with a nitro terminal group has explored the synthesis and characterization of new homologous series for applications in liquid crystal displays and other optical devices. The presence of a nitro group and an alkoxy terminal chain significantly influences the liquid crystalline properties of these compounds, demonstrating the role of specific functional groups in determining the mesophases and thermal stability of liquid crystalline materials (Abboud et al., 2017).
Eigenschaften
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4O4/c16-11-6-4-9(5-7-11)14-18-19-15(24-14)17-13(21)10-2-1-3-12(8-10)20(22)23/h1-8H,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZXTDRKWVLPNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.